(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
The compound (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule known for its significant applications in medicinal chemistry. This compound is a member of the beta-lactam antibiotics family, which are widely used to treat bacterial infections by inhibiting cell wall synthesis.
Mechanism of Action
Target of Action
The primary target of Cefdinir Glyoxalic Analog is the bacterial cell wall. It specifically binds to penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .
Mode of Action
Cefdinir Glyoxalic Analog, similar to other beta-lactam antibiotics, exerts its bactericidal activity by inhibiting cell wall synthesis. It binds to the penicillin-binding proteins, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition of cell wall biosynthesis leads to cell lysis and death .
Biochemical Pathways
The action of Cefdinir Glyoxalic Analog affects the biochemical pathway of peptidoglycan synthesis, a crucial component of the bacterial cell wall. By inhibiting this pathway, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis .
Pharmacokinetics
It is known that the compound has a molecular weight of 3804
Result of Action
The result of the action of Cefdinir Glyoxalic Analog is the death of the bacterial cell. By inhibiting the synthesis of the bacterial cell wall, the compound causes the cell to lyse or break apart. This effectively kills the bacteria, helping to clear the infection .
Action Environment
The action of Cefdinir Glyoxalic Analog can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes, which are produced by some bacteria, can affect the efficacy of the compound. Cefdinir glyoxalic analog is effective against organisms that produce these enzymes due to its chemical structure
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cefdinir
Molecular Mechanism
It is known that the compound can have effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the beta-lactam ring: This is achieved through a cyclization reaction involving a thiazole derivative and an amino acid precursor.
Introduction of the ethenyl group: This step involves a vinylation reaction, often using a palladium-catalyzed coupling reaction.
Acylation: The final step involves the acylation of the amino group with an oxoacetyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can occur at the oxo groups, converting them to hydroxyl groups.
Substitution: The amino and thiazole groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, hydroxyl derivatives, and various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule for studying beta-lactam ring stability and reactivity. It is also used in the development of new synthetic methodologies for complex organic molecules.
Biology
In biological research, the compound is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance. It serves as a tool for understanding the interactions between beta-lactam antibiotics and bacterial enzymes.
Medicine
Medically, this compound is used as an antibiotic to treat various bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria.
Industry
In the pharmaceutical industry, this compound is used in the formulation of antibiotic drugs. It is also used in the development of new antibiotics with improved efficacy and reduced resistance.
Comparison with Similar Compounds
Similar Compounds
Penicillin G: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity.
Amoxicillin: A beta-lactam antibiotic with a similar structure but different pharmacokinetic properties.
Uniqueness
The uniqueness of (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific structure, which provides a balance between stability and reactivity. This balance makes it highly effective against a wide range of bacterial infections while minimizing the development of resistance.
Properties
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5S2/c1-2-5-3-24-12-7(11(21)18(12)8(5)13(22)23)17-10(20)9(19)6-4-25-14(15)16-6/h2,4,7,12H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/t7-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEZCSSBFVPIRD-JMCQJSRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=O)C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=O)C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001103524 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001103524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79350-14-4 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79350-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001103524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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